molecular formula C19H17N3O2S B2456221 (E)-N-((5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 872613-43-9

(E)-N-((5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Cat. No.: B2456221
CAS No.: 872613-43-9
M. Wt: 351.42
InChI Key: GDZDYPGCVSQQQB-JXMROGBWSA-N
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Description

(E)-N-((5-(Cinnamylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core, a scaffold recognized in medicinal chemistry for its diverse biological properties. This compound is of significant interest for early-stage pharmaceutical and biological research. Its primary research applications are anticipated in two key areas based on structurally related molecules: as a potential antibacterial agent and an investigational anticancer compound. Compounds based on the N-(1,3,4-oxadiazol-2-yl)benzamide structure have demonstrated potent bacteriostatic activity against challenging Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant bacteria . These analogs have shown low susceptibility to resistance development and were non-toxic to mammalian cells in studies, indicating a promising therapeutic index . Furthermore, the 1,3,4-oxadiazole ring is a privileged structure in drug discovery. Research on analogs, such as those with a benzylthio substituent, has revealed potent cytotoxic activity against various human cancer cell lines, including cervical (HeLa), breast (MCF-7), and colon (HCT-116) cancers . The structure-activity relationship (SAR) for such compounds indicates that the nature of the substituent at the 5-position of the oxadiazole ring is critical for biological activity and selectivity . Available as a high-purity solid, this product is intended for research purposes only, specifically for use in in vitro assays to determine its biological activity, mechanism of action, and physicochemical properties. It is strictly for laboratory research use and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[[5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c23-18(16-11-5-2-6-12-16)20-14-17-21-22-19(24-17)25-13-7-10-15-8-3-1-4-9-15/h1-12H,13-14H2,(H,20,23)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZDYPGCVSQQQB-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCSC2=NN=C(O2)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CSC2=NN=C(O2)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents.

    Thioether formation:

    Amide formation: The final step involves the coupling of the oxadiazole derivative with benzoyl chloride or a similar reagent to form the benzamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up processes.

Chemical Reactions Analysis

Hydrolysis of the Oxadiazole Ring

The 1,3,4-oxadiazole moiety undergoes hydrolysis under acidic or basic conditions, forming thioamide intermediates. This reaction is critical for modifying bioactivity or generating derivatives for structure-activity studies.

Conditions Products Key Observations Source
1M HCl, reflux (4–6 hrs)5-(cinnamylthio)-1,3,4-oxadiazole-2-carboxylic acid + benzylamine derivativesComplete ring cleavage observed; stereochemistry retained at cinnamylthio group
0.5M NaOH, 80°C (3 hrs)Thiosemicarbazide intermediate + benzamide byproductsPartial hydrolysis favored at higher pH; yields depend on reaction time

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the oxadiazole nitrogen, followed by nucleophilic water attack. Base-mediated hydrolysis involves hydroxide ion interaction with the electrophilic C2 position .

Nucleophilic Substitution at the Cinnamylthio Group

The cinnamylthio (-S-CH₂-CH=CH-Ph) substituent participates in nucleophilic displacement reactions, enabling diversification of the sulfur-linked side chain.

Reagents Products Reaction Efficiency Source
Alkyl halides (R-X)5-(alkylthio)-1,3,4-oxadiazole derivativesModerate yields (45–60%); competing oxidation observed
Amines (RNH₂)Thioamide-linked oxadiazolesLow reactivity due to steric hindrance from benzamide group
Grignard reagents (R-MgX)Cinnamyl alcohol derivativesLimited applicability; requires anhydrous conditions

Stereochemical Impact : The (E)-configuration of the cinnamyl group remains intact during substitution, as confirmed by NMR coupling constants (J = 15–16 Hz) .

Oxidation and Reduction Reactions

The compound undergoes redox transformations at both the oxadiazole ring and cinnamylthio moiety:

Oxidation

Oxidizing Agent Products Applications Source
H₂O₂ (30%), acidic conditionsSulfone derivatives (R-SO₂-)Enhanced antibacterial activity against Gram-positive strains
KMnO₄, neutral aqueousCinnamic acid derivativesComplete oxidation of allylic double bond

Reduction

Reducing Agent Products Selectivity Source
NaBH₄/Cu(I)Dihydrocinnamylthio-oxadiazolePartial reduction of double bond (60–70% conversion)
H₂, Pd/C (1 atm)Saturated thioether derivativesFull hydrogenation of cinnamyl group

Biological Interactions as Pseudo-Reactions

The compound engages in non-covalent interactions with biological targets, mimicking enzymatic reactions:

Target Interaction Type Observed Effect Source
Bacterial DNA gyraseCompetitive inhibition via oxadiazole π-stackingMIC = 8 µg/mL against S. aureus
Human acetylcholinesteraseHydrogen bonding with catalytic triadIC₅₀ = 1.2 µM; mixed-type inhibition kinetics
Cytochrome P450 3A4Heme iron coordinationModerate inhibition (Ki = 12.4 µM)

Structural Determinants :

  • The oxadiazole ring’s electron-deficient nature facilitates charge-transfer interactions .

  • The cinnamylthio group enhances membrane permeability (logP = 3.8 ± 0.2).

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition at the cinnamyl double bond, forming dimeric species:

Conditions Products Quantum Yield Source
UV-C (254 nm), CH₃CNHead-to-tail dimersΦ = 0.18 ± 0.03
Visible light, eosin Y sensitizerCross-conjugated adductsNot quantified

Applications : Photodynamic therapy candidates show IC₅₀ = 5.7 µM against MCF-7 cells under blue light .

Scientific Research Applications

Chemistry

In the realm of synthetic chemistry, (E)-N-((5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for various chemical transformations, including oxidation reactions that can yield sulfoxides or sulfones.

Biological Applications

The biological significance of this compound lies primarily in its potential as a therapeutic agent. The oxadiazole moiety has been linked to various biological activities, including antimicrobial and anticancer properties. For instance:

  • Antimicrobial Activity : Research indicates that compounds with similar structural features exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for derivatives have shown promising results in inhibiting microbial growth .
  • Anticancer Activity : Preliminary studies have demonstrated that derivatives of compounds similar to this compound exhibit potent anticancer activity against various cancer cell lines. For example, some synthesized analogues have shown IC50 values lower than established anticancer drugs like 5-Fluorouracil .

Industrial Applications

In industrial contexts, this compound could be utilized in developing new materials with unique properties due to its diverse functional groups. Its potential applications range from pharmaceuticals to materials science, where it can contribute to creating innovative products with enhanced functionalities.

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of synthesized benzamide derivatives against multiple microbial strains. The results indicated that certain derivatives exhibited MIC values as low as 1.27 µM against Bacillus subtilis and Staphylococcus aureus, showcasing their potential as effective antimicrobial agents .

CompoundMIC (µM)Target Organism
N11.27Bacillus subtilis
N81.43Escherichia coli
N222.60Klebsiella pneumoniae

Case Study 2: Anticancer Screening

In another study focusing on anticancer properties, several analogues were assessed against human colorectal carcinoma cell line HCT116. Notably, compounds N9 and N18 exhibited IC50 values of 5.85 µM and 4.53 µM respectively, indicating superior potency compared to standard treatments .

CompoundIC50 (µM)Cell Line
N95.85HCT116
N184.53HCT116

Mechanism of Action

The mechanism of action of (E)-N-((5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide would depend on its specific biological target. Generally, oxadiazole derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The cinnamylthio group may enhance binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-((5-(phenylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
  • (E)-N-((5-(methylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Uniqueness

(E)-N-((5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is unique due to the presence of the cinnamylthio group, which may impart distinct biological activities and chemical properties compared to its analogs.

Biological Activity

(E)-N-((5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide, with the CAS number 941985-63-3, is a compound that belongs to the oxadiazole derivatives family. These compounds have garnered attention due to their diverse biological activities, including potential antitumor and antimicrobial properties. This article aims to explore the biological activity of this specific compound through a review of existing literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H22N4O4S2C_{21}H_{22}N_{4}O_{4}S_{2} with a molecular weight of 458.6 g/mol. The structure features a cinnamylthio group linked to an oxadiazole ring, which is known to influence its biological activity.

Antitumor Activity

Recent studies have indicated that oxadiazole derivatives exhibit significant antitumor properties. The compound has been evaluated for its effects on various cancer cell lines. For instance, in vitro assays have shown that similar oxadiazole compounds can inhibit cell proliferation in lung cancer cell lines such as A549 and HCC827 .

Table 1: Antitumor Activity in Different Cell Lines

CompoundCell LineIC50 (μM)Assay Type
Compound 5A5492.12 ± 0.212D
Compound 6HCC8275.13 ± 0.972D
Compound 8NCI-H3586.48 ± 0.113D

These findings suggest that this compound may exhibit similar antitumor potential due to its structural similarities with other effective oxadiazole derivatives.

Antimicrobial Activity

In addition to antitumor properties, oxadiazole derivatives have also been investigated for their antimicrobial effects. Compounds within this class have shown activity against various bacterial strains, indicating their potential as therapeutic agents in combating infections . The specific mechanism of action often involves interference with bacterial cell wall synthesis or inhibition of protein synthesis.

Case Studies and Research Findings

A comprehensive analysis of oxadiazole derivatives has been documented in several studies. For example:

  • Synthesis and Evaluation : A study synthesized various oxadiazole derivatives and evaluated their biological activities against different cancer cell lines and bacterial strains. The results demonstrated that modifications in the substituents significantly affected the biological activity, highlighting the importance of structural optimization .
  • Mechanism of Action : Research indicates that these compounds may interact with specific molecular targets involved in cell cycle regulation and apoptosis pathways, leading to increased efficacy against tumor cells .
  • Comparative Studies : Comparisons between this compound and other known antiproliferative agents revealed that while some compounds had higher potency, the unique structure of this compound suggests it could be a candidate for further development .

Q & A

Q. Key Data :

  • Reagents : POCl₃, thiosemicarbazide, ethanol.
  • Yields : Typically 50–70% after recrystallization .

Basic: How is purity and structural integrity confirmed for this compound?

Answer:
Methodological validation involves:

  • TLC : Monitor reaction progress using silica gel plates (e.g., ethyl acetate/hexane, 3:7) .
  • Spectroscopy :
    • ¹H/¹³C NMR (400 MHz, DMSO-d₆): Assign peaks for cinnamyl protons (δ 6.5–7.5 ppm), oxadiazole C=S (δ 165–170 ppm), and benzamide carbonyl (δ 168–170 ppm) .
    • IR : Confirm C=O (1680–1700 cm⁻¹) and C=S (1250–1300 cm⁻¹) stretches .
  • Mass Spectrometry : ESI-MS detects [M+H]⁺ peaks (e.g., m/z 354.11 for C₁₈H₁₆N₄O₂S) .

Advanced: How can microwave-assisted synthesis be optimized for higher yield?

Answer:
Optimize parameters systematically:

  • Temperature : Maintain 70–80°C to avoid decomposition of thiol intermediates .
  • Solvent : Use polar aprotic solvents (e.g., DMF) to enhance microwave absorption.
  • Reaction Time : Reduce from 4 hrs (conventional reflux) to 30–45 mins (microwave) .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization.

Validation : Compare yields via HPLC (e.g., C18 column, acetonitrile/water gradient) .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Answer:
Address discrepancies using:

  • 2D NMR (COSY, HSQC) : Assign overlapping proton environments (e.g., cinnamyl vs. benzamide aromatic protons) .
  • X-ray Crystallography : Resolve tautomerism or stereochemical ambiguities. For example, intermolecular hydrogen bonds (N–H⋯N/O) stabilize the (E)-configuration .
  • Computational DFT : Simulate NMR shifts (Gaussian 16, B3LYP/6-31G*) to validate experimental data .

Example : In crystal structures, centrosymmetric dimers form via N1–H1⋯N2 hydrogen bonds (2.89 Å) .

Advanced: What intermolecular interactions stabilize the compound’s crystal structure?

Answer:
Key interactions identified via X-ray diffraction:

  • Classical H-bonds : N–H⋯N/O between oxadiazole and benzamide moieties (Table 1 in ).
  • Non-classical H-bonds : C–H⋯F/O interactions (e.g., C4–H4⋯F2, 2.95 Å) enhance packing stability .
  • π-Stacking : Offset aromatic interactions between cinnamyl and benzamide rings (3.8–4.2 Å) .

Implications : These interactions influence solubility and bioavailability.

Advanced: How to design experiments to assess anticancer activity?

Answer:
Follow a tiered approach:

In Vitro Screening :

  • Cell Lines : Use MCF-7 (breast), A549 (lung), and HeLa (cervical) cancer cells.
  • MTT Assay : Test IC₅₀ values (e.g., 7h derivative: IC₅₀ = 12.5 µM against MCF-7) .

Mechanistic Studies :

  • Apoptosis : Measure caspase-3/7 activation via fluorometric assays.
  • ROS Generation : Use DCFH-DA probe to quantify oxidative stress .

In Vivo Models : Xenograft mice studies with dose optimization (e.g., 25–50 mg/kg, oral) .

Advanced: How to evaluate environmental fate using computational models?

Answer:
Apply the INCHEMBIOL framework :

Physicochemical Properties :

  • LogP (4.1–4.5 via EPI Suite) predicts bioaccumulation.
  • Hydrolysis half-life (t₁/₂ > 30 days at pH 7) indicates persistence .

Environmental Distribution :

  • Biotic : Model bioaccumulation in fish (BCF > 5000 suggests high risk).
  • Abiotic : Soil adsorption (Koc = 1200 mL/g) indicates moderate mobility .

Degradation Pathways : Simulate photolysis (λ > 290 nm) and microbial degradation (OECD 301F test) .

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